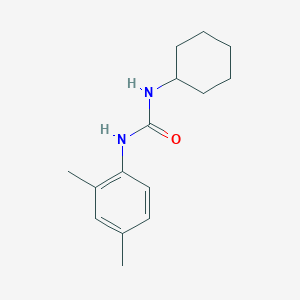![molecular formula C14H16N4OS B5821639 N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)
N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to N-[5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide often involves cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of metal catalysts, leading to the formation of thiadiazole derivatives. For example, the synthesis of related thiadiazoles has been achieved using manganese(II) nitrate, which facilitates cyclization via loss of H2O. Additionally, the presence of manganese(II) acetate can promote condensation reactions, further illustrating the chemical versatility and reactivity of thiadiazole compounds (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including compounds related to N-[5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, has been characterized through various spectroscopic techniques. Single crystal X-ray data and DFT studies have been utilized to understand the geometry and stabilization mechanisms of these compounds, revealing that intramolecular and intermolecular hydrogen bonding plays a significant role in their stability. The negative values of HOMO and LUMO energies indicate a stable electronic structure conducive to further chemical reactivity (Dani et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole derivatives, including N-[5-(3-Pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, is highlighted by their ability to undergo various reactions, leading to the formation of cyclic systems and complexes. For instance, the oxidation of benzamide derivatives in the presence of copper(II) chloride can lead to cyclization and the formation of novel thiadiazolo[2,3-a]pyridine benzamide derivatives, showcasing the compound's potential for generating structurally diverse molecules with potential biological activities (Adhami et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives are closely related to their molecular structure, which can be elucidated through spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the compounds' bond lengths, angles, and overall molecular geometry, which are essential for understanding their physical behavior and potential applications.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with other molecules, are influenced by their electronic structure. Studies have shown that the π⋯π transitions associated with the electron transfer from HOMO to LUMO levels play a critical role in their chemical behavior, indicating a stable yet reactive molecular framework suitable for further chemical modifications and applications (Dani et al., 2013).
作用机制
Target of Action
The primary target of N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as fuzapladib, is the adhesion molecules (integrin) expressed on the surface of inflammatory cells . These molecules play a crucial role in the adhesion of inflammatory cells to vascular endothelial cells and their infiltration into tissues .
Mode of Action
Fuzapladib acts by blocking the activation of integrin . This prevents inflammatory cells from adhering to vascular endothelial cells and infiltrating tissue . This mode of action is different from that of conventional anti-inflammatory drugs, including steroids and non-steroid anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
It is known that by blocking the activation of integrin, fuzapladib can control the exacerbation of pancreatitis .
Pharmacokinetics
Fuzapladib is rapidly absorbed in all tested species (male), with Cmax values of 3.2 (rats), 6.6 (cats), and 14.7 μg/mL (dogs) . The clearance of fuzapladib varies significantly between species, as evidenced by variable apparent elimination kinetics (male): 2.1, 0.30, and 0.13 h-1 for rats, cats, and dogs, respectively .
Result of Action
The molecular and cellular effects of fuzapladib’s action result in the improvement of clinical signs in the acute phase of pancreatitis in dogs . By preventing the adhesion and infiltration of inflammatory cells, fuzapladib controls the exacerbation of pancreatitis .
Action Environment
It’s important to note that the pharmacokinetic behavior of fuzapladib can vary depending on the species , which suggests that biological and environmental factors could potentially influence its action.
未来方向
The future directions for “N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide” and similar compounds could involve further exploration of their diverse biological activities. Given their wide range of potential applications, these compounds could be further studied and developed for use in various therapeutic areas .
属性
IUPAC Name |
N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-12(10-5-2-1-3-6-10)16-14-18-17-13(20-14)11-7-4-8-15-9-11/h4,7-10H,1-3,5-6H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXUKMBNWVLKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)

![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)